molecular formula C16H14F3NO3 B10976353 3-(3-Trifluoromethyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(3-Trifluoromethyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10976353
M. Wt: 325.28 g/mol
InChI Key: FHZMTPROQINQFA-UHFFFAOYSA-N
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Description

3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This core can be synthesized through Diels-Alder reactions, which are known for forming bicyclic structures efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the bicyclic structure provides stability and rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H14F3NO3/c17-16(18,19)10-2-1-3-11(7-10)20-14(21)12-8-4-5-9(6-8)13(12)15(22)23/h1-5,7-9,12-13H,6H2,(H,20,21)(H,22,23)

InChI Key

FHZMTPROQINQFA-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)O

solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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